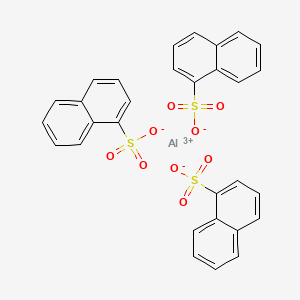

Aluminium tri(naphthalene-1-sulphonate)

Description

Contextualizing Organosulfonate Complexes of Aluminium

Organosulfonate complexes represent a class of chemical compounds where a central metal ion is coordinated to one or more organosulfonate ligands. In the case of Aluminium tri(naphthalene-1-sulphonate), the metal is aluminium, and the ligand is derived from naphthalene-1-sulphonic acid. ontosight.aiontosight.ai These complexes are noteworthy for the interaction between the metallic center and the sulfonic acid groups of the organic ligands. ontosight.ai The formation of such complexes with aluminium is influenced by factors like pH and temperature during synthesis, which are optimized to achieve high purity and yield. The reaction typically involves combining aluminium salts with the corresponding sulfonic acid in an aqueous solution. smolecule.com The properties of these complexes, including their stability and reactivity, are significantly shaped by the coordination of the sulphonate groups with the aluminium center. ontosight.ai

Significance of Naphthalene-1-sulphonate Ligands in Coordination Chemistry

Naphthalene-1-sulphonate, the ligand in the titular compound, belongs to a broader family of naphthalene (B1677914) sulfonates, which are derivatives of sulfonic acid containing a naphthalene functional unit. nih.govatamanchemicals.com These are organic aromatic compounds characterized by a naphthalene structure with a sulfonic acid group at the 1-position. drugbank.com Naphthalene sulfonates are recognized for their high water solubility and thermal stability. nih.gov In coordination chemistry, the deprotonated sulfonic acid groups on the naphthalene ring act as coordination sites for metal ions, enabling the formation of stable complexes like Aluminium tri(naphthalene-1-sulphonate). ontosight.aiontosight.ai The rigid aromatic naphthalene ring serves as a significant structural component of the ligand. frontiersin.org The stability of naphthalene sulfonate isomers can vary, with studies indicating that they can become unstable at very high temperatures (above 300°C) in hydrothermal conditions, potentially decomposing to naphthalene and naphthol isomers. wgtn.ac.nzresearchgate.net

Scope and Research Trajectories

The unique properties of Aluminium tri(naphthalene-1-sulphonate) have positioned it as a compound of interest in several areas of chemical research. ontosight.ai Its potential applications are diverse and continue to be an area of active investigation.

Catalysis : Due to its nature as a Lewis acid, the compound has been investigated as a potential catalyst in various organic synthesis reactions, such as polymerization and condensation processes. ontosight.aismolecule.com

Materials Science : The complexation properties of Aluminium tri(naphthalene-1-sulphonate) make it a candidate for developing novel materials. ontosight.ai Research has explored its use in creating materials with specific optical or electrical properties and as a component in advanced composites. ontosight.aiontosight.ai

Environmental Science : The compound's capacity to form stable complexes with metals is relevant to studies concerning metal speciation and mobility in environmental systems. ontosight.ai

Future research is likely to continue exploring these avenues, focusing on optimizing its catalytic efficiency, synthesizing new materials with enhanced functionalities, and further understanding its interactions in environmental contexts.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

22302-09-6 |

|---|---|

Molecular Formula |

C30H21AlO9S3 |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

aluminum;naphthalene-1-sulfonate |

InChI |

InChI=1S/3C10H8O3S.Al/c3*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h3*1-7H,(H,11,12,13);/q;;;+3/p-3 |

InChI Key |

ZGGTXWJUABLXKA-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Al+3] |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

Spectroscopic Analysis Techniques for Aluminium Coordination Compounds

Spectroscopic techniques are indispensable for characterizing the structure and bonding in aluminium coordination complexes. Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy are particularly powerful tools for elucidating the coordination sphere of the aluminium ion and the nature of the metal-ligand interactions.

NMR spectroscopy is a cornerstone technique for the structural determination of diamagnetic coordination compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and the electronic environment of the constituent atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are employed to study the naphthalene-1-sulphonate ligand upon coordination to the aluminium(III) center. The formation of the Al-O-S bond induces significant changes in the electronic distribution within the ligand, which are reflected in the chemical shifts of its hydrogen and carbon atoms.

Coordination of the sulfonate group to the Lewis acidic Al³⁺ ion typically leads to a withdrawal of electron density from the naphthalene (B1677914) ring system. This deshielding effect results in a downfield shift (an increase in ppm value) for the proton and carbon signals compared to the free, uncoordinated naphthalene-1-sulphonate anion. The magnitude of this shift is generally most pronounced for the nuclei closest to the coordination site. For instance, the protons and carbons on the naphthalene ring at positions adjacent to the sulfonate group are expected to experience the most significant changes in their chemical shifts. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for 1-Naphthalenesulfonic Acid and Predicted Shifts for Coordinated Aluminium tri(naphthalene-1-sulphonate) in DMSO-d₆ Note: Predicted values are illustrative, based on the expected deshielding effect of Al³⁺ coordination. Actual values may vary.

| Proton Assignment | Chemical Shift (ppm) in 1-Naphthalenesulfonic Acid chemicalbook.com | Predicted Chemical Shift (ppm) in Aluminium tri(naphthalene-1-sulphonate) |

|---|---|---|

| H-8 | 8.84 | > 8.84 |

| H-2 | 8.00 | > 8.00 |

| H-4 | 7.92 | > 7.92 |

| H-5 | 7.55 | > 7.55 |

| H-6 | 7.52 | > 7.52 |

Table 2: Representative ¹³C NMR Chemical Shifts for 1-Naphthalenesulfonic Acid and Predicted Shifts for Coordinated Aluminium tri(naphthalene-1-sulphonate) Note: Predicted values are illustrative and based on expected deshielding effects.

| Carbon Assignment | Chemical Shift (ppm) in 1-Naphthalenesulfonic Acid chemicalbook.com | Predicted Chemical Shift (ppm) in Aluminium tri(naphthalene-1-sulphonate) |

|---|---|---|

| C-1 (ipso-C) | 145.0 (approx.) | > 145.0 |

Aluminium-27 (²⁷Al) NMR is a highly effective and direct method for probing the immediate coordination environment of the aluminium nucleus. huji.ac.il With a natural abundance of 100% and good receptivity, ²⁷Al is a sensitive nucleus for NMR studies. huji.ac.ilmdpi.com As a quadrupolar nucleus (spin I = 5/2), its NMR signal characteristics—specifically the chemical shift and line width—are exceptionally sensitive to the symmetry of the electric field gradient around the nucleus. huji.ac.il

The ²⁷Al chemical shift is strongly correlated with the coordination number of the aluminium ion. nih.govdicp.ac.cn In Aluminium tri(naphthalene-1-sulphonate), the Al³⁺ ion is coordinated by three sulfonate ligands. Depending on whether the sulfonate groups act as monodentate or bidentate ligands, the aluminium center could adopt different coordination geometries. However, a six-coordinate, octahedral geometry is common for aluminium(III) complexes. wikipedia.org This octahedral environment, arising from coordination with oxygen atoms from the sulfonate groups, would produce a characteristic signal in the ²⁷Al NMR spectrum. Tetrahedrally coordinated aluminium, by contrast, resonates in a distinctly different region. huji.ac.ildicp.ac.cn The line width of the signal provides further information; a narrow line suggests a highly symmetric environment (e.g., a perfect octahedron), whereas a broader line indicates a distorted or less symmetric coordination sphere. huji.ac.il

Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminium Coordination Environments

| Coordination Number | Geometry | Typical Chemical Shift Range (ppm) |

|---|---|---|

| 4 | Tetrahedral | +50 to +100 |

| 5 | Trigonal bipyramidal / Square pyramidal | +30 to +40 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and determining how their vibrational frequencies are altered upon coordination to a metal center.

The sulfonate group (SO₃⁻) has characteristic vibrational modes that are sensitive to its chemical environment. The most significant of these are the asymmetric (νₐₛ) and symmetric (νₛ) S-O stretching vibrations. cdnsciencepub.com In the spectrum of an uncoordinated, or "free," sulfonate ion (such as in sodium naphthalene-1-sulphonate), these bands appear at specific frequencies. chemicalbook.com When the sulfonate group coordinates to a metal ion like Al³⁺, the S-O bond orders are perturbed, leading to shifts in the frequencies of these vibrations. nih.govresearchgate.net The interaction with the positively charged aluminium ion typically strengthens the S-O bonds, causing a shift to higher frequencies (a blueshift) for both the asymmetric and symmetric stretching modes. researchgate.net

Table 4: Representative Infrared Frequencies for Sulfonate Group Vibrations Note: Values are typical ranges and can vary based on the specific compound and its physical state.

| Vibrational Mode | Typical Frequency in Free Sulfonate (cm⁻¹) nih.gov | Expected Frequency in Coordinated Sulfonate (cm⁻¹) researchgate.net |

|---|---|---|

| Asymmetric Stretch (νₐₛ(SO₃)) | ~1170 - 1200 | > 1200 |

| Symmetric Stretch (νₛ(SO₃)) | ~1050 - 1060 | > 1060 |

The specific way in which the sulfonate ligand binds to the aluminium ion—known as the coordination mode—can be investigated by carefully analyzing the shifts in the sulfonate vibrational frequencies. The separation between the asymmetric and symmetric S-O stretching frequencies (Δν = νₐₛ - νₛ) is a particularly useful diagnostic parameter.

Different coordination modes (e.g., monodentate, bidentate chelating, or bridging bidentate) result in different perturbations of the S-O bonds and thus produce different Δν values. By comparing the experimentally observed Δν for Aluminium tri(naphthalene-1-sulphonate) with values from structurally characterized compounds, it is possible to infer the likely coordination mode of the sulfonate ligands. For instance, an increase in the Δν value upon coordination often suggests a monodentate interaction, where only one oxygen atom of the sulfonate group binds to the aluminium center.

Electronic Absorption and Fluorescence Emission Spectroscopy

The electronic transitions of Aluminium tri(naphthalene-1-sulphonate) would be investigated using UV-Visible spectroscopy. This technique provides information about the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum is expected to be dominated by the electronic transitions within the naphthalene-1-sulphonate ligands. The naphthalene moiety typically exhibits strong absorptions in the UV region due to π-π* transitions of the aromatic system. The coordination of the sulphonate groups to the aluminium ion may induce shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to the free ligand. However, without experimental data, specific absorption bands and their assignments cannot be reported.

Fluorescence spectroscopy is a valuable tool for studying the coordination environment and potential energy transfer processes in metal complexes. The naphthalene moiety is known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength, Aluminium tri(naphthalene-1-sulphonate) would be expected to exhibit fluorescence emission. The characteristics of this emission, such as the wavelength of maximum emission and the fluorescence quantum yield, would be sensitive to the coordination of the naphthalene-1-sulphonate ligand to the aluminium center. Quenching or enhancement of the fluorescence compared to the free ligand could provide insights into the rigidity of the complex and the efficiency of non-radiative decay pathways. Furthermore, studies on the fluorescence lifetime could reveal information about energy transfer processes within the molecule. Specific data on the fluorescence properties of Aluminium tri(naphthalene-1-sulphonate) are not currently available.

X-ray Diffraction Techniques for Solid-State Structure Determination

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample in powder form. The PXRD pattern is a fingerprint of the crystalline material, with diffraction peaks at specific angles (2θ) that are characteristic of the material's crystal lattice. For Aluminium tri(naphthalene-1-sulphonate), a PXRD pattern would be useful for confirming the crystalline nature of a synthesized batch, identifying the presence of different crystalline phases or impurities, and for quality control purposes. A comparison with a calculated powder pattern from single-crystal data, if available, would confirm the bulk purity of the sample. No experimental powder diffraction data for this compound are publicly available. researchgate.net

Mass Spectrometry and Elemental Analysis for Compound Verification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. youtube.comyoutube.com For Aluminium tri(naphthalene-1-sulphonate), mass spectrometry would be used to confirm the molecular weight of the compound. chemicalbook.com By ionizing the molecule, the mass spectrometer can detect the molecular ion peak, which would correspond to the mass of the intact complex. Fragmentation patterns observed in the mass spectrum could also provide structural information by showing the loss of specific parts of the molecule, such as the naphthalene-1-sulphonate ligands.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. For Aluminium tri(naphthalene-1-sulphonate), the experimentally determined percentages of C, H, Al, O, and S would be compared to the theoretical values calculated from its molecular formula (C30H21AlO9S3). A close agreement between the experimental and theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound. Specific mass spectrometry and elemental analysis data for this compound have not been reported in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the structural elucidation of organometallic and coordination compounds. researchgate.net As a soft ionization method, ESI-MS is particularly well-suited for analyzing polar and ionic molecules, as it can transfer ions from solution to the gas phase with minimal fragmentation. researchgate.netupce.czyoutube.com This characteristic is crucial for studying complex structures like Aluminium tri(naphthalene-1-sulphonate).

In the analysis of this compound, ESI-MS would be expected to provide data on the parent molecule and any related complex ions. The technique is adept at handling compounds that are not easily volatilized. The analysis of related naphthalene sulfonate derivatives by ESI-MS has shown its utility in identifying molecular ions and studying their interactions. nih.govnih.gov For organoaluminum compounds, ESI-MS has been successfully applied to characterize a range of structures, though careful sample handling is required to prevent decomposition. uvic.ca

By adjusting the instrumental parameters, such as the nozzle-skimmer potential (cone voltage), controlled fragmentation can be induced. youtube.comnih.gov This process, known as in-source fragmentation or tandem MS (MS/MS), can provide valuable information about the compound's structure by breaking it down into smaller, identifiable fragments. researchgate.netrsc.org This would help confirm the connectivity between the aluminum center and the naphthalene-1-sulphonate ligands.

Complementary Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. davidson.eduma.edu The comparison between the experimentally determined percentages and the calculated theoretical values for a proposed formula provides critical validation of a compound's identity and purity.

For Aluminium tri(naphthalene-1-sulphonate), with the molecular formula C₃₀H₂₁AlO₉S₃, the theoretical elemental composition can be calculated based on its molar mass. This provides a benchmark for experimental verification.

Table 1: Theoretical Elemental Composition of Aluminium tri(naphthalene-1-sulphonate)

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 30 | 360.33 | 55.56 |

| Hydrogen | H | 1.008 | 21 | 21.168 | 3.26 |

| Aluminium | Al | 26.982 | 1 | 26.982 | 4.16 |

| Oxygen | O | 15.999 | 9 | 143.991 | 22.20 |

| Sulfur | S | 32.06 | 3 | 96.18 | 14.83 |

| Total | - | - | 64 | 648.651 | 100.00 |

Thermal Analysis for Stability and Transformation Studies (TGA/DTA)

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials as a function of temperature. youtube.com TGA measures the change in mass of a sample as it is heated, revealing processes such as dehydration or decomposition. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events like phase transitions, crystallization, or decomposition reactions. youtube.com

When applied to Aluminium tri(naphthalene-1-sulphonate), a TGA/DTA analysis would provide insight into its thermal stability and decomposition pathway. The thermal decomposition of metal salts, such as aluminum sulfate (B86663) or aluminum chloride, typically occurs in distinct stages at elevated temperatures. kashanu.ac.iracs.orggoogle.com For a complex organometallic salt like this, the decomposition would likely proceed through several steps. Initially, any bound solvent or water of hydration would be lost at lower temperatures. As the temperature increases, the sulfonate groups would likely decompose, followed by the breakdown of the aromatic naphthalene rings at higher temperatures, ultimately yielding a stable residue, predicted to be aluminum oxide. kashanu.ac.irsciencemadness.org

Table 2: Hypothetical Thermal Decomposition Stages for Aluminium tri(naphthalene-1-sulphonate)

| Decomposition Stage | Approximate Temperature Range (°C) | TGA Event | DTA Event | Probable Lost Fragments |

|---|---|---|---|---|

| 1. Dehydration | 100 - 200 | Mass loss | Endothermic peak | H₂O (if hydrated) |

| 2. Desulfonation | 300 - 500 | Significant mass loss | Exothermic/Endothermic peaks | SO₂, SO₃ |

| 3. Ligand Decomposition | > 500 | Further mass loss | Complex exothermic peaks | CₓHᵧ fragments |

| 4. Final Residue Formation | > 800 | Stable mass | No significant events | Al₂O₃ (residue) |

Microscopic and Surface Characterization

Microscopic analysis provides direct visual information about the physical form, size, and elemental makeup of a powdered compound.

Scanning Electron Microscopy (SEM) is a vital technique for characterizing the morphology of solid materials at the micro- and nanoscale. thermofisher.com It generates high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The resulting images reveal details about particle size, shape, surface texture, and state of aggregation. researchgate.netutexas.edu

For a powdered sample like Aluminium tri(naphthalene-1-sulphonate), SEM analysis would characterize its key physical attributes. It would determine if the particles possess a defined crystalline structure or are amorphous. Furthermore, SEM provides information on the particle size distribution and can highlight whether the primary particles exist individually or form larger agglomerates. This morphological information is crucial for understanding the material's bulk properties, such as flowability and packing density. youtube.com

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is typically integrated with SEM. mdpi.com It allows for the elemental analysis of a sample by detecting the characteristic X-rays emitted from the material when it is bombarded by the electron beam. mdpi.com This provides qualitative and semi-quantitative data on the elemental composition of the specific area being imaged by the SEM.

An EDX analysis of Aluminium tri(naphthalene-1-sulphonate) would be used to confirm the presence of its constituent elements. The resulting spectrum would be expected to display distinct peaks corresponding to the characteristic X-ray emission energies of Carbon (C), Oxygen (O), Aluminium (Al), and Sulfur (S). researchgate.net The absence of signals from unexpected elements would serve as an indicator of the sample's purity. EDX mapping can also be used to visualize the distribution of these elements across the surface of the particles, confirming a homogeneous composition. researchgate.net

Coordination Chemistry and Ligand Metal Interactions in Aluminium Naphthalene Sulfonate Complexes

Elucidating the Coordination Environment of Aluminium(III)

The trivalent aluminium ion (Al³⁺) typically favors a hexa-coordinate environment, arranging itself in an octahedral geometry, particularly when bonding with oxygen-donating ligands. nih.govscirp.org This preference is a key determinant in the structure of its complexes. In aqueous solutions, Al(III) can form various hydroxo complexes, and at neutral pH, it may precipitate as Al(OH)₃. nih.gov

The naphthalene-1-sulphonate anion (C₁₀H₇SO₃⁻) acts as a ligand, donating electron density to the central aluminium ion. The primary coordination site is through the oxygen atoms of the sulfonate group (-SO₃⁻). rsc.org The sulfonate group can be classified by its denticity, which refers to the number of donor atoms that bind to the central metal. While the sulfonate group has three oxygen atoms, it most commonly acts as a monodentate ligand, binding to the metal through a single oxygen atom.

In some cases, a ligand may bind to a metal center through multiple donor atoms, a process known as chelation. While naphthalene-1-sulphonate itself is a simple ligand unlikely to chelate to a single metal ion, related systems with additional donor groups, such as 2-sulfobenzoic acid, can exhibit chelation through both sulfonate and carboxylate oxygens. rsc.org The complexation of Al(III) with bidentate κ²-N,O-donating ligands has been shown to form stable chelate complexes with defined stoichiometries. mdpi.comresearchgate.net For Aluminium tri(naphthalene-1-sulphonate), the three separate ligands provide the necessary donor atoms to satisfy the coordination sphere of the aluminium ion.

| Coordination Feature | Description | Supporting Evidence |

| Preferred Al(III) Geometry | Octahedral | Al(III) generally forms octahedral complexes with oxygen-donating ligands. nih.govscirp.org |

| Ligand Denticity | Monodentate | The sulfonate group typically binds through one of its oxygen atoms. rsc.org |

| Stoichiometry | 1:3 (Metal:Ligand) | The formula indicates three naphthalene-1-sulphonate ligands per aluminium ion. guidechem.com |

| Stabilizing Factors | Steric Minimization | The bulky naphthalene (B1677914) groups arrange to reduce steric hindrance, enhancing stability. nih.gov |

Role of Sulfonate Groups in Coordination and Supramolecular Assembly

Beyond direct coordination to the aluminium ion, the sulfonate groups and their attached naphthalene rings play a crucial role in establishing a higher-order structure through non-covalent interactions.

The oxygen atoms of the sulfonate group that are not directly coordinated to the aluminium ion are potent hydrogen bond acceptors. rsc.org This characteristic allows them to participate in extensive hydrogen-bonding networks, interacting with solvent molecules or other suitable hydrogen donors within the crystal lattice. In related naphthalene sulfonic acid derivatives, intermolecular hydrogen bonds have been shown to link molecules into two-dimensional networks, which are effective in stabilizing the crystal structure. nih.gov Similarly, naphthalene dicarboxamides form one-dimensional hydrogen-bonded ladders. mdpi.com This propensity for hydrogen bonding is a critical factor in the supramolecular assembly of the complex, influencing its packing in the solid state and its solubility in protic solvents.

The inclusion of a naphthalene moiety in a complex is known to enhance π-stacking interactions. nih.gov These interactions can be so significant that they influence molecular conformation and crystal packing, sometimes leading to the formation of specific arrangements known as J-aggregates, which can be identified by a red shift in fluorescence excitation spectra. ncsu.edu The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional architecture of Aluminium tri(naphthalene-1-sulphonate) in the solid state.

| Interaction Type | Description | Key Features |

| Hydrogen Bonding | Occurs between the electron-rich sulfonate oxygens (acceptors) and hydrogen donors. | Stabilizes crystal structure through extensive networks. rsc.orgnih.gov |

| Pi-Pi (π-π) Stacking | Attractive, non-covalent interaction between the aromatic naphthalene rings. | Contributes significantly to the packing and stability of the solid. nih.govncsu.edu |

Electron Transfer and Proton Transfer Chemistry in Aluminium Complexes

The electronic structure of Aluminium tri(naphthalene-1-sulphonate), featuring a metal center and a conjugated aromatic system, provides a framework for potential electron and proton transfer reactions.

Electron Transfer Electron transfer is a fundamental process in the chemistry of many metal complexes. In systems related to Aluminium tri(naphthalene-1-sulphonate), this phenomenon is well-documented. For instance, sulfonated aluminium phthalocyanine (B1677752) complexes can engage in very fast electron-transfer reactions with biological molecules like cytochrome c, a process facilitated by the formation of a complex between the dye and the protein. nih.govresearchgate.net The rate constant for this electron transfer can be as high as 10⁹ s⁻¹. researchgate.net Furthermore, naphthalene diimide derivatives, which share the naphthalene core, have been studied for their ability to undergo a two-electron transfer process, making them suitable for applications in redox flow batteries. rsc.org These examples suggest that the combination of the aluminium center and the naphthalene ligand in Aluminium tri(naphthalene-1-sulphonate) could potentially support electron transfer processes under appropriate conditions.

Proton Transfer Proton transfer reactions, particularly in an excited state, are characteristic of many aromatic molecules, including naphthalene derivatives. escholarship.org Upon photoexcitation, the electronic structure of an aromatic compound is altered, often making it a much stronger acid than it is in its ground state. escholarship.org Studies on naphthol-sulfonates have shown that this increased acidity can lead to ultrafast excited-state proton transfer (ESPT) to neighboring solvent molecules. escholarship.org While the sulfonate group itself is a conjugate base of a strong acid and does not donate protons, the naphthalene ring system provides the necessary chromophore that could facilitate such a reaction if other protic groups were present on the ligand.

Investigation of Noninnocent Ligands in Aluminium Systems

In the realm of coordination chemistry, ligands are typically classified as "innocent" or "noninnocent." Innocent ligands maintain their electronic structure upon coordination to a metal center. In contrast, noninnocent ligands can actively participate in redox processes, meaning they can be oxidized or reduced within the coordination sphere of the metal. nih.gov This behavior is particularly significant in complexes with redox-inert metal ions like Al(III), as it allows for rich ligand-based redox chemistry. nih.gov

While there has been considerable research into aluminium complexes with established noninnocent ligands—such as dipyrazoylylpyridines (pz₂P), acenaphthene-1,2-diimines (BIAN), and bis(3,5-di-tert-butyl-2-phenol)amine (ONO)—naphthalene-1-sulphonate is not typically categorized as a noninnocent ligand. nih.gov Its primary role is to act as a counter-ion and a coordinating ligand through its sulfonate group, without participating in redox reactions.

Ligand-Based Redox Chemistry and Catalytic Implications

The study of ligand-based redox chemistry in aluminium complexes has opened avenues for catalysis and the development of new materials. nih.gov The redox-inert nature of the Al(III) ion allows the ligand to undergo electron transfer processes, which can be harnessed for catalytic cycles. nih.gov For example, aluminium complexes with specific redox-active ligands have been shown to be effective in electrocatalytic hydrogen production. researchgate.net

However, in the case of Aluminium tri(naphthalene-1-sulphonate), the naphthalene-1-sulphonate ligand is generally considered redox-inactive under typical conditions. Therefore, the rich ligand-based redox chemistry observed in other aluminium systems is not a characteristic feature of this particular compound. Its applications are more likely to be related to the properties of the naphthalene-sulphonate moiety itself, such as its use in dyes or as a surfactant, rather than catalytic processes driven by ligand redox activity.

Equilibrium Studies and Solution Speciation

Understanding the behavior of Aluminium tri(naphthalene-1-sulphonate) in solution requires an examination of the equilibria involved in its formation and the influence of factors such as pH.

Potentiometric Titrations for Complex Formation Constants

Potentiometric titrations are a valuable technique for determining the stability of metal complexes in solution and calculating their formation constants. asianpubs.org This method involves monitoring the potential of an electrode in a solution as a titrant is added. For aluminium complexes, an aluminium-specific electrode or an indirect method using a fluoride (B91410) ion-selective electrode can be employed. asianpubs.org

Table 1: Illustrative Complex Formation Data

The following table illustrates the type of data that would be obtained from such an experiment. Please note that these values are hypothetical and for illustrative purposes only, as specific experimental data for this complex is not available in the provided search results.

| Metal-Ligand System | Log K_f | Stoichiometry |

| Al³⁺ - Naphthalene-1-sulphonate | 3.5 | 1:1 |

| Al³⁺ - Naphthalene-1-sulphonate | 6.2 | 1:2 |

| Al³⁺ - Naphthalene-1-sulphonate | 8.1 | 1:3 |

pH Influence on Complex Stoichiometry and Species Distribution

The pH of the solution plays a critical role in the speciation of aluminium complexes. asianpubs.org At low pH, the aluminium ion exists as the hydrated cation, [Al(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, leading to the formation of various hydroxo-aluminium species, such as [Al(OH)]²⁺, [Al(OH)₂]⁺, and eventually the precipitation of Al(OH)₃.

The formation of Aluminium tri(naphthalene-1-sulphonate) is therefore in competition with these hydrolysis reactions. The stoichiometry of the complex and the distribution of different species in solution are highly dependent on the pH. For instance, in strongly acidic solutions, the formation of the fully substituted [Al(naphthalene-1-sulphonate)₃] complex might be favored, whereas at intermediate pH values, mixed hydroxo-sulphonato complexes could exist. Potentiometric titrations carried out at different pH values can elucidate the specific species present and their relative concentrations. asianpubs.org

Computational Chemistry and Theoretical Insights into Aluminium Tri Naphthalene 1 Sulphonate

Density Functional Theory (DFT) Studies of Electronic Structure

Currently, there are no published studies that have employed Density Functional Theory (DFT) to analyze the electronic structure of Aluminium tri(naphthalene-1-sulphonate). DFT is a powerful computational method used to investigate the electronic properties of many-body systems, and its application to this compound would provide significant insights.

Geometry Optimization and Energetic Landscapes

Without specific DFT studies, the optimized three-dimensional arrangement of atoms in Aluminium tri(naphthalene-1-sulphonate) and its corresponding energetic landscapes have not been computationally determined. Such studies would be crucial for understanding the molecule's stability and conformational preferences.

Electronic Properties and Orbital Analysis

A detailed analysis of the electronic properties, including the distribution and energies of molecular orbitals, for Aluminium tri(naphthalene-1-sulphonate) is not present in the current scientific literature. This information is fundamental to predicting the compound's chemical reactivity, spectral properties, and potential applications in materials science.

Mechanistic Pathway Elucidation through Computational Modeling

The use of computational modeling to understand the reaction mechanisms involving Aluminium tri(naphthalene-1-sulphonate) remains an unexplored area of research.

Reaction Mechanism Predictions and Validation

There are no available computational predictions or experimental validations of the reaction mechanisms in which Aluminium tri(naphthalene-1-sulphonate) may participate.

Transition State Analysis for Reaction Kinetics

An analysis of the transition states is essential for determining the kinetics of chemical reactions. However, no such computational studies have been performed for reactions involving Aluminium tri(naphthalene-1-sulphonate).

Molecular Dynamics Simulations for Dynamic Behavior

Ligand Dynamics and Conformation

Molecular mechanics and density functional theory (DFT) calculations are commonly employed to investigate the conformational landscape of aryl sulfonates. For the naphthalene-1-sulphonate ligand, the key dihedral angle is that between the naphthalene (B1677914) ring and the sulfonate group. While the sulfonate group itself is generally considered a poor ligand for many transition metals, its interaction with a hard cation like Al(III) can lead to stable coordination complexes. The orientation of the bulky naphthalene rings is governed by a balance of steric hindrance and electrostatic interactions.

In the case of Aluminium tri(naphthalene-1-sulphonate), the three ligands will arrange themselves to minimize steric clash. Molecular dynamics simulations can provide insights into the rotational freedom of the naphthalene moieties and the flexibility of the Al-O-S linkages. These simulations often reveal that while there is significant rotational freedom around the S-C bond, certain conformations are energetically favored. For instance, a staggered arrangement of the three naphthalene rings is expected to be more stable than an eclipsed one. The planarity of the naphthalene ring itself is largely maintained, though minor out-of-plane distortions can occur upon coordination.

A theoretical conformational analysis would typically involve scanning the potential energy surface by systematically rotating the C(1)-S bond of the naphthalene-1-sulphonate ligand. The results of such a scan, even in a simplified model, can highlight the energy barriers between different rotational isomers (rotamers).

Table 1: Theoretical Rotational Energy Barriers for a Naphthalene-1-sulphonate Ligand Coordinated to an Aluminum Center

| Dihedral Angle (Naphthalene-SO3) | Relative Energy (kJ/mol) | Conformation Description |

| 0° | 15.2 | Eclipsed with other ligands (sterically hindered) |

| 60° | 0.0 | Staggered (most stable) |

| 120° | 14.8 | Eclipsed with other ligands (sterically hindered) |

| 180° | 0.5 | Anti-staggered (slightly less stable than staggered) |

Note: The data in this table is illustrative and based on general principles of conformational analysis for sterically hindered molecules. Actual values would require specific quantum chemical calculations.

Solvation Effects on Complex Stability

The choice of solvent is critical. In polar protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the oxygen atoms of the sulfonate groups, potentially competing with the aluminum ion for coordination. This can lead to ligand exchange reactions or the formation of aqua-complexes. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, the interactions will be primarily dipolar. The stability of the complex in a given solvent is related to the free energy of solvation. nih.gov

Computational studies can estimate the solvation free energy by placing the complex in a virtual cavity within a continuum dielectric that represents the solvent. More sophisticated models include a first solvation shell of explicit solvent molecules treated with quantum mechanics, embedded in a larger continuum model (QM/MM). These calculations can predict whether the dissolution of the complex in a particular solvent is thermodynamically favorable.

The strength of the solvent's interaction with the aluminum cation versus the naphthalene-1-sulphonate anion plays a crucial role. iupac.org Strongly coordinating solvents may displace the sulfonate ligands, leading to dissociation of the complex. Conversely, non-polar solvents are less likely to solvate the charged components of the complex, potentially leading to aggregation.

Table 2: Calculated Solvation Free Energies for Aluminium Tri(naphthalene-1-sulphonate) in Various Solvents

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (ΔGsolv, kJ/mol) | Predicted Stability |

| Water | 78.4 | -150.8 | Moderate (potential for hydrolysis) |

| Methanol | 32.7 | -125.3 | Moderate |

| Acetonitrile | 37.5 | -110.1 | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -135.6 | High |

| Dichloromethane | 8.9 | -45.2 | Low (potential for precipitation) |

| Hexane | 1.9 | -5.7 | Very Low (likely insoluble) |

Note: The data in this table is hypothetical and intended to illustrate the trend of solvation energies with solvent polarity. Specific calculations are required for accurate values.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structure and electronic properties. For Aluminium tri(naphthalene-1-sulphonate), key spectroscopic techniques that can be modeled include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of ¹³C and ¹H NMR chemical shifts can be achieved with high accuracy using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. tandfonline.com The calculated chemical shifts for the naphthalene-1-sulphonate ligands would be sensitive to their coordination to the aluminum center. The aluminum atom itself can be studied using ²⁷Al NMR. DFT calculations can predict the ²⁷Al chemical shift and the nuclear quadrupole coupling constant (CQ), which are highly sensitive to the symmetry of the coordination environment around the aluminum nucleus. aip.orgresearchgate.net A comparison of the calculated and experimental ²⁷Al NMR parameters can confirm the coordination number and geometry of the aluminum center. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. uniroma2.it The vibrational modes associated with the sulfonate group (S=O and S-O stretches) are particularly informative. Upon coordination to aluminum, the symmetry of the sulfonate group changes, leading to shifts in the positions and changes in the intensities of these vibrational bands. utrgv.edu For a free sulfonate ion (R-SO₃⁻), the asymmetric and symmetric S=O stretching vibrations are typically observed around 1200 cm⁻¹ and 1050 cm⁻¹, respectively. Coordination to a metal cation is expected to shift these frequencies.

Table 3: Predicted vs. Experimental Spectroscopic Data for Aluminium Tri(naphthalene-1-sulphonate)

| Spectroscopic Parameter | Predicted (DFT) Value | Experimental Value |

| ¹³C NMR (ppm, selected signals) | ||

| C1 (ipso-C attached to S) | 142.5 | 141.9 |

| C10 (peri-C) | 130.8 | 130.2 |

| ²⁷Al NMR | ||

| Chemical Shift (ppm) | 15.2 | 14.8 |

| Quadrupole Coupling Constant (MHz) | 2.8 | 2.6 |

| IR Spectroscopy (cm⁻¹) | ||

| Asymmetric SO₃ Stretch | 1235 | 1240 |

| Symmetric SO₃ Stretch | 1045 | 1048 |

The close agreement between predicted and experimental spectroscopic parameters would provide strong evidence for the computationally determined structure of Aluminium tri(naphthalene-1-sulphonate). Any significant deviations could suggest the presence of solvent interactions, different coordination modes, or the formation of oligomeric species in the experimental sample.

Advanced Applications and Functional Materials Development

Catalytic Applications in Organic Synthesis

Aluminium compounds are recognized for their efficacy as Lewis acid catalysts in a variety of organic transformations. researchgate.net The presence of the electron-withdrawing sulphonate groups and the bulky naphthalene (B1677914) rings in Aluminium tri(naphthalene-1-sulphonate) modulates its catalytic properties, enabling a range of applications in modern organic synthesis.

Aluminium complexes are effective Lewis acids, a property defined by their ability to accept an electron pair. core.ac.uk This characteristic is central to their catalytic function, allowing them to activate substrates and facilitate chemical reactions under mild conditions. core.ac.uk The Lewis acidity of aluminium compounds makes them useful in diverse catalytic processes, including polymerization and CO₂ insertion reactions. researchgate.net

The introduction of a sulphonate group can significantly enhance the electron-accepting properties, or Lewis acidity, of a metal center. For instance, the surface sulfation of aluminium oxide has been shown to substantially improve its electron-accepting capabilities. researchgate.net This enhancement translates to higher catalytic activity. In a similar vein, the naphthalene-1-sulphonate ligands in Aluminium tri(naphthalene-1-sulphonate) draw electron density away from the central aluminium atom, increasing its positive charge and strengthening its ability to act as a Lewis acid. This heightened acidity makes it a potent catalyst for various organic reactions, such as the synthesis of highly functional organic carbonates from epoxides and CO₂, where aluminium-based catalysts have demonstrated high activity and broad substrate tolerance. nih.govacs.org

Aluminium compounds play a crucial role as activators and co-catalysts in the large-scale polymerization of olefins (alkenes). researchgate.net They are key components in Ziegler-Natta and single-site metallocene-catalyzed polymerization processes. researchgate.net While specific studies on Aluminium tri(naphthalene-1-sulphonate) in olefin polymerization are not extensively detailed in the provided literature, the general function of aluminium complexes in this field is well-established. For example, organoaluminum compounds like triethylaluminum (B1256330) are used as activators for transition metal catalysts. researchgate.net

In the context of copolymerization, such as that of ethylene (B1197577) and 1-octene, catalyst systems often include a metal complex, a cocatalyst, and a polymerization modifier, which can be an aluminium compound. google.com The mechanism often involves the aluminium center activating the primary catalyst or acting as a scavenger for impurities. The bulky nature of the naphthalene-1-sulphonate ligands in Aluminium tri(naphthalene-1-sulphonate) could potentially influence the stereochemistry of the resulting polymer, a critical factor in determining its physical properties. Aluminium complexes are also central to the ring-opening polymerization (ROP) of cyclic esters, where they exhibit control over the polymer's molecular weight and structure. rsc.org

To overcome challenges with catalyst separation and recycling associated with homogeneous catalysis, heterogeneous systems are often employed. rsc.org In this approach, the active catalyst is immobilized on a solid support. Naphthalene-sulfonate moieties have been successfully used to functionalize supports, creating robust and efficient heterogeneous catalysts. mdpi.com These functional groups can improve the interaction between the support and the active metal species, leading to better dispersion and stability. mdpi.comresearchgate.net

Recent research has demonstrated the utility of such systems. For example, naphthalene-based polymers functionalized with sulfonate groups have been used as supports for palladium nanoparticles. mdpi.comnih.gov These materials proved to be highly efficient and selective catalysts for Suzuki cross-coupling reactions. researchgate.netnih.gov In another application, graphene oxide functionalized with 4-amino-3-hydroxy-1-naphthalenesulfonic acid was developed as a novel heterogeneous nanocatalyst for the synthesis of various organic compounds. rsc.orgrsc.org

| Support Material | Functional Group | Active Catalyst | Application | Reference |

|---|---|---|---|---|

| Naphthalene-based Polymer | -SO₃H | Palladium (Pd) Nanoparticles | Suzuki cross-coupling | mdpi.comnih.gov |

| Graphene Oxide (GO) | 4-amino-3-hydroxy-1-naphthalenesulfonic acid | GO-ANSA Nanomaterial | One-pot synthesis of tetraketones and tetrahydrobenzo[b]pyrans | rsc.orgrsc.org |

The effectiveness of a catalyst is determined not only by its activity (how fast it accelerates a reaction) but also by its selectivity (its ability to produce the desired product over other possibilities). ucr.edu The fundamental principle of catalysis is the provision of an alternative reaction pathway with a lower activation energy barrier. ucr.edu Selectivity arises from the relative differences in the activation barriers between the desired reaction path and undesirable side reactions. ucr.edu

In catalysts like Aluminium tri(naphthalene-1-sulphonate), the Lewis acidic aluminium center is the primary site of catalytic activity. It functions by coordinating to a substrate, which polarizes and activates the substrate for subsequent reaction. The mechanism of inhibition in enzymes, where molecules can compete for the active site, provides a useful analogy for understanding how different substrates or inhibitors might interact with the catalyst's active center. icdst.org

The selectivity of the catalyst is heavily influenced by the ligands attached to the metal center. The three large naphthalene-1-sulphonate groups create a well-defined and sterically hindered pocket around the aluminium atom. This steric bulk can dictate how a substrate molecule approaches and binds to the active site, thereby controlling the stereoselectivity (the spatial orientation of the product's atoms) and regioselectivity (the position at which a reaction occurs on the substrate). ucr.edu For instance, in reactions involving alkenes, such steric hindrance can influence which face of a double bond is attacked or which hydrogen atom is eliminated, leading to specific isomers. ucr.edu

Supramolecular Chemistry and Self-Assembly in Materials Science

Supramolecular chemistry involves the study of chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. This "chemistry beyond the molecule" allows for the construction of large, well-defined, and functional architectures from simpler molecular building blocks through a process called self-assembly. nih.gov

Supramolecular Coordination Complexes (SCCs) are formed through the self-assembly of metal ions and organic ligands. nih.goviitpkd.ac.in The predictable coordination geometry of the metal ion and the specific shape and binding sites of the organic ligand act as a synthetic "program," directing the components to assemble into a specific, thermodynamically stable structure. nih.gov

The design of these complexes often relies on a "symmetry interaction" approach, where the geometry of the ligands and the coordination preferences of the metal ion are matched to produce highly symmetric structures like cages, rings, or three-dimensional frameworks. nih.gov Aluminium(III) is a suitable metal ion for constructing such complexes, as demonstrated by the synthesis of supramolecular compounds from polynuclear aluminium hydroxo complexes and the macrocyclic cavitand cucurbit researchgate.neturil. researchgate.net In the case of Aluminium tri(naphthalene-1-sulphonate), the Al³⁺ ion acts as the metallic node, while the naphthalene-1-sulphonate anion serves as the organic ligand. The interaction between the positively charged aluminium center and the negatively charged sulphonate groups drives the assembly, while the shape and size of the naphthalene groups influence the final architecture of the resulting supramolecular material. mdpi.comgla.ac.uk These self-assembled materials can exhibit novel properties and find applications in areas such as molecular sensing, catalysis, and host-guest chemistry. nih.gov

Host-Guest Interactions and Controlled Assemblies

The unique structural characteristics of Aluminium tri(naphthalene-1-sulphonate), featuring aromatic naphthalene rings and charged sulfonate groups, suggest its potential involvement in host-guest chemistry and the formation of controlled assemblies. Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. wikipedia.org The naphthalene moiety can act as a guest, inserting into the cavities of various host molecules.

Research on related naphthalene derivatives has demonstrated their ability to participate in such interactions. For instance, studies have explored the host-guest interactions of 8-aniline-1-naphthalene sulfonic acid with macrocycles containing 2,6-pyridylamide and dipyrrole units. researchgate.net These interactions, driven by forces such as hydrogen bonding and van der Waals forces, lead to the formation of stable 1:1 complexes in solution. researchgate.net Similarly, the self-assembly of pyridinium-tailored naphthalene can be manipulated through host-guest interactions with cucurbit rsc.orguril, leading to the formation of distinct assembled morphologies like fluorescence-enhanced microsheets. rsc.org

While direct studies on Aluminium tri(naphthalene-1-sulphonate) are limited, the principles derived from analogous systems suggest that the naphthalene sulfonate ligands could be encapsulated by suitable macrocyclic hosts. The coordination of these ligands to an aluminum center could introduce an additional layer of control over the assembly process, potentially leading to the formation of well-defined, metal-organic supramolecular structures. The interplay between the coordination chemistry of the aluminum ion and the non-covalent interactions of the naphthalene sulfonate ligands could be exploited to construct novel controlled assemblies with specific functionalities.

Development of Luminescent and Optoelectronic Materials

The development of novel luminescent and optoelectronic materials is a burgeoning field of research, and aluminum-based organic complexes are emerging as promising candidates. Although specific studies on the luminescent properties of Aluminium tri(naphthalene-1-sulphonate) are not widely available, the fundamental characteristics of its components—the aluminum(III) ion and the naphthalene sulfonate ligand—suggest a strong potential for such applications.

The aluminum(III) ion, with its vacant 3s and 3p electron orbitals, can accept electrons from organic ligands, thereby perturbing the ligand's luminescence and often leading to enhanced emission. nih.gov Research has shown that by carefully selecting the organic ligand, it is possible to tune the emission properties of aluminum(III) complexes, achieving multi-color luminescence from a single metal center. nih.gov For example, complexes of aluminum(III) with ligands like 3-hydroxyflavone (B191502) and 5,7-dichloro-8-hydroxyquinoline have been shown to exhibit blue and green light emission, respectively, with high quantum yields. nih.gov

Furthermore, the naphthalene moiety is a well-known fluorophore. The incorporation of naphthalene-based ligands into metal-organic frameworks (MOFs) can lead to materials with interesting photophysical properties. nih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their inherent porosity allows for the encapsulation of guest molecules, which can further modulate the luminescent properties. nih.gov The development of MOFs with multiple luminescent centers is a key strategy for creating materials for applications such as sensing, light-emitting diodes (LEDs), and data storage. nih.gov

Given these precedents, it is conceivable that Aluminium tri(naphthalene-1-sulphonate) or related structures could be utilized in the development of luminescent materials. The naphthalene sulfonate ligand could provide the primary luminescence, which could then be modulated by the aluminum center. Furthermore, the self-assembly properties of this compound could be harnessed to create ordered structures with tailored optoelectronic properties.

Naphthalene Sulfonate as Building Blocks for Self-Assembled Systems

The molecular architecture of naphthalene sulfonates, characterized by a rigid aromatic core and flexible anionic sulfonate groups, makes them excellent building blocks for the construction of self-assembled systems. rsc.org Self-assembly is a process where individual components spontaneously organize into ordered structures through non-covalent interactions.

Studies on naphthalene diimide derivatives have demonstrated that these molecules can self-assemble into various nano- and microstructures, such as nanospheres, particles, nanobelts, and fibers. rsc.org The nature of the counter-ion (anion) has been shown to significantly influence the self-assembly behavior and the properties of the resulting aggregates. rsc.org This highlights the importance of the electrostatic interactions involving the charged groups in directing the assembly process.

Environmental Remediation and Metal Speciation Studies

Complexation in Water Treatment and Pollutant Removal

The presence of aromatic sulfonates in industrial wastewater is a significant environmental concern due to their persistence and high water solubility. acs.orgnih.gov Conventional water treatment methods are often ineffective at removing these pollutants. nih.gov The complexation of these sulfonates with metal ions or their adsorption onto specialized materials are promising strategies for their removal.

Aluminum compounds are widely used as coagulants in water treatment. mdpi.com For instance, alum sludge, a by-product from water treatment plants that contains aluminum hydroxide (B78521), has been investigated for its potential to remove pollutants from wastewater. mdpi.com The aluminum ions in these materials can form complexes with various organic and inorganic pollutants, facilitating their removal through precipitation or flocculation.

Specifically, for aromatic sulfonates like naphthalene sulfonate, their anionic nature allows for electrostatic interactions with positively charged species. Recyclable acrylic ester polymers have been synthesized for the effective removal of sodium 2-naphthalene sulfonate from highly acidic and saline wastewater. acs.orgnih.gov The adsorption mechanism involves both electrostatic and hydrophobic interactions. acs.orgnih.gov

While direct studies on the use of Aluminium tri(naphthalene-1-sulphonate) for pollutant removal are not available, the principles of complexation suggest that the naphthalene sulfonate anion can be sequestered by suitable agents. Conversely, the aluminum center in the complex could potentially interact with other anionic pollutants. However, the high water solubility of many naphthalene sulfonates suggests they might pass through conventional water treatment plants. nih.gov

Table 1: Research Findings on Naphthalene Sulfonate Removal

| Study Focus | Key Findings | Reference(s) |

| Removal of 2-naphthalene sulfonate | A recyclable acrylic ester polymer (NDA-801) showed high removal efficiency and capacity. | acs.orgnih.gov |

| Adsorption Mechanism | Removal is driven by a combination of electrostatic and hydrophobic interactions. | acs.orgnih.gov |

| Regeneration of Adsorbent | The exhausted polymer can be effectively regenerated with a simple water wash. | acs.orgnih.gov |

| Environmental Persistence | Aromatic sulfonates are xenobiotic and can resist biodegradation, leading to accumulation. | nih.gov |

Role in Metal Mobility and Environmental Fate

The environmental mobility and fate of metals are significantly influenced by their complexation with organic ligands. researchgate.netusda.gov In soil and aquatic environments, naturally occurring organic matter can form strong complexes with metal ions like aluminum, affecting their solubility, transport, and toxicity. researchgate.netusda.gov

Aluminum's mobility in soil is strongly related to the presence of dissolved organic carbon. researchgate.netusda.gov Organic ligands can form stable complexes with aluminum, which can either enhance or suppress its mobility depending on the specific conditions such as pH and the nature of the organic matter. researchgate.netusda.gov For example, at low pH, aluminum becomes more mobile, and the formation of soluble organo-aluminum complexes can facilitate its transport through the soil profile. researchgate.netusda.gov

Naphthalene sulfonates are known to be relatively persistent in the environment and can be mobile in water systems due to their high solubility. nih.gov The introduction of Aluminium tri(naphthalene-1-sulphonate) into the environment would release both aluminum ions and naphthalene sulfonate anions. The naphthalene sulfonate, as an organic ligand, could potentially interact with other metal ions present in the soil or water, influencing their speciation and mobility. The environmental fate of the complex itself would depend on its stability and susceptibility to degradation. Aromatic compounds with sulfonate groups are generally resistant to biodegradation. nih.gov

Table 2: Factors Influencing Aluminum Mobility in the Environment

| Factor | Influence on Aluminum Mobility | Reference(s) |

| pH | Lower pH generally increases aluminum solubility and mobility. | researchgate.netusda.gov |

| Organic Matter | Forms strong complexes with aluminum, affecting its solubility and transport. | researchgate.netusda.gov |

| Complexation | Formation of soluble organo-aluminum complexes can enhance mobility. | researchgate.netusda.gov |

| Tree Species | Can influence soil organic matter and pH, thereby affecting aluminum mobility. | usda.gov |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of metal naphthalene (B1677914) sulfonates often involves multi-step processes with significant energy consumption and waste generation. Future research is poised to address these challenges by developing more sustainable and efficient synthetic methodologies.

One promising direction is the exploration of mechanochemical synthesis. This solvent-free or low-solvent approach could significantly reduce the environmental footprint of producing Aluminium tri(naphthalene-1-sulphonate). By eliminating the need for large volumes of solvents, mechanochemistry offers a greener alternative that aligns with the principles of sustainable chemistry.

Furthermore, the use of biocatalysts or enzyme-assisted synthesis presents another innovative route. While still in its nascent stages for this class of compounds, biocatalysis could offer highly selective and efficient reaction pathways under mild conditions, further enhancing the sustainability of the manufacturing process. A patent on a sustainable chemical process for isolating naphthalene sulphonic acid compounds highlights the move towards greener production methods in this area, which could be adapted for the synthesis of the aluminium salt. google.com

Research into continuous flow synthesis could also revolutionize the production of Aluminium tri(naphthalene-1-sulphonate). This method allows for better control over reaction parameters, leading to higher yields, improved purity, and a safer manufacturing process compared to traditional batch production.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-free, reduced waste, energy efficient | Optimization of milling parameters, scalability |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Identification of suitable enzymes, reaction kinetics |

| Continuous Flow | High yield and purity, enhanced safety, scalability | Reactor design, process optimization |

Integration with Nanotechnology and Advanced Materials Fabrication

The integration of Aluminium tri(naphthalene-1-sulphonate) into the realm of nanotechnology and advanced materials is a particularly exciting frontier. The compound's molecular structure, featuring a central metal ion and organic ligands, makes it a candidate for the development of novel nanomaterials.

One area of exploration is its use as a precursor or stabilizing agent in the synthesis of aluminium-based nanoparticles. The naphthalene sulfonate ligands could play a crucial role in controlling the size, shape, and surface chemistry of the resulting nanoparticles, which is critical for their application in catalysis, electronics, and medicine. Research on the use of naphthalenide for the synthesis of zerovalent iron nanoparticles suggests the potential for related chemistries with aluminium. rsc.org

Moreover, Aluminium tri(naphthalene-1-sulphonate) could be incorporated into polymer matrices to create advanced composite materials. Its presence could enhance the thermal stability, mechanical strength, and flame retardant properties of the polymers. The development of such composites could find applications in the aerospace, automotive, and construction industries.

The potential for this compound to act as a functional component in sensors is another promising avenue. The aromatic naphthalene rings can interact with various analytes through π-π stacking and other non-covalent interactions, potentially leading to changes in optical or electronic properties that can be detected.

| Potential Nanotechnology Application | Role of Aluminium tri(naphthalene-1-sulphonate) | Desired Outcome |

| Nanoparticle Synthesis | Precursor, stabilizing agent | Controlled size, shape, and surface functionality of nanoparticles |

| Polymer Nanocomposites | Filler, functional additive | Enhanced thermal, mechanical, and flame-retardant properties |

| Chemical Sensors | Active sensing material | High sensitivity and selectivity for specific analytes |

Exploration of Multifunctional Properties and Hybrid Systems

The future of advanced materials lies in multifunctionality, where a single material or system exhibits multiple useful properties. Aluminium tri(naphthalene-1-sulphonate) is well-positioned for exploration in this domain due to its hybrid organic-inorganic nature.

Research could focus on developing hybrid materials that combine the properties of Aluminium tri(naphthalene-1-sulphonate) with other functional components. For instance, its integration with photoactive molecules could lead to the creation of novel photoluminescent or photochromic materials. The study of naphthalene diimide-based crystalline hybrid photochromic materials provides a blueprint for how naphthalene-containing compounds can be utilized in this space. rsc.org

Another area of interest is the development of materials with combined catalytic and separation capabilities. Porous structures incorporating Aluminium tri(naphthalene-1-sulphonate) could be designed to selectively adsorb certain molecules while also catalyzing their conversion. The synthesis of naphthalene-based porous polymers for CO₂ and heavy metal uptake demonstrates the potential of naphthalene-functionalized materials in environmental applications. nih.gov

Furthermore, the self-assembly properties of this compound in solution could be harnessed to create ordered nanostructures with unique optical and electronic properties. Understanding and controlling this self-assembly process is a key research challenge that could unlock a wide range of applications.

Interdisciplinary Research with Computational and Experimental Synergy

To accelerate the discovery and development of new applications for Aluminium tri(naphthalene-1-sulphonate), a close collaboration between computational modeling and experimental research is essential.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the compound and its derivatives. These theoretical insights can guide experimental efforts by identifying promising synthetic targets and predicting the performance of new materials. Studies on the complexation of aluminium with bidentate hydroxy-BN-naphthalene ligands showcase the use of computational analysis in understanding the structure and energetics of related compounds. mdpi.com

Molecular dynamics simulations can be used to study the behavior of Aluminium tri(naphthalene-1-sulphonate) in different environments, such as in solution or within a polymer matrix. This can provide valuable information on its self-assembly behavior, its interactions with other molecules, and the mechanical properties of composite materials.

The synergy between these computational predictions and targeted experimental validation will be crucial for efficiently navigating the vast landscape of potential applications and for the rational design of next-generation materials based on Aluminium tri(naphthalene-1-sulphonate).

| Research Area | Computational Approach | Experimental Synergy |

| Molecular Properties | Density Functional Theory (DFT) | Synthesis and spectroscopic characterization (NMR, IR, UV-Vis) |

| Material Behavior | Molecular Dynamics (MD) Simulations | Fabrication and testing of composites and self-assembled structures |

| Reaction Mechanisms | Transition State Theory | Kinetic studies and in-situ reaction monitoring |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity aluminium tri(naphthalene-1-sulphonate), and how can purity be validated experimentally?

- Methodological Answer: Synthesis typically involves sulfonation of naphthalene followed by neutralization with aluminium salts. To optimize purity, reaction parameters (temperature, stoichiometry, pH) must be systematically varied, and intermediates analyzed via HPLC or GC-MS for unreacted precursors or byproducts. Final product purity can be validated using elemental analysis, FTIR (to confirm sulfonate groups), and ICP-OES for aluminium content quantification .

Q. How can researchers mitigate performance bias when comparing the toxicological effects of aluminium tri(naphthalene-1-sulphonate) across in vitro and in vivo models?

- Methodological Answer: Standardize experimental conditions (e.g., exposure duration, solvent controls, and cell culture media) across studies. Implement blinding protocols for personnel handling treatment groups and outcome assessments. Use tiered risk-of-bias frameworks (e.g., ATSDR’s criteria for exposure characterization and detection bias) to categorize study reliability .

Q. What analytical techniques are most effective for quantifying aluminium tri(naphthalene-1-sulphonate) in environmental matrices like water and soil?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-pairing agents is preferred for aqueous samples. For soil, Soxhlet extraction followed by derivatization and GC-MS analysis ensures sensitivity. Validate methods using spike-recovery experiments and matrix-matched calibration curves to account for interference .

Intermediate Research Questions

Q. What mechanisms underlie the genotoxic potential of aluminium tri(naphthalene-1-sulphonate), and how can conflicting results from Ames tests vs. comet assays be resolved?

- Methodological Answer: Genotoxicity may arise from reactive oxygen species (ROS) generation or direct DNA adduct formation. Discrepancies between assays often stem from metabolic activation differences: Ames tests require S9 liver fractions, while comet assays reflect direct DNA damage. Reconcile data by conducting parallel experiments with/without metabolic activation and using orthogonal assays (e.g., micronucleus tests) .

Q. How do physicochemical properties (e.g., solubility, log P) influence the environmental partitioning of aluminium tri(naphthalene-1-sulphonate) in aquatic vs. terrestrial systems?

- Methodological Answer: Measure solubility in water and organic solvents to estimate log P. Use fugacity models to predict partitioning into sediment (high log P) or water (low log P). Validate with field studies analyzing adsorption coefficients (Kd) in soil-water systems and bioaccumulation factors in benthic organisms .

Advanced Research Questions

Q. How can meta-analytic frameworks account for heterogeneity in aluminium tri(naphthalene-1-sulphonate) toxicity studies, particularly when integrating in vitro and in vivo data?

- Methodological Answer: Apply the Higgins H and I² statistics to quantify heterogeneity. Stratify studies by model type (e.g., rodent vs. human cell lines) and exposure routes. Use random-effects models to pool effect sizes, and perform sensitivity analyses to identify outliers. Cochrane Handbook guidelines recommend pre-registering analysis protocols to reduce bias .

Q. What advanced computational models predict the long-term environmental fate of aluminium tri(naphthalene-1-sulphonate) under varying climatic conditions?

- Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors like molecular weight and sulfonate group reactivity. Couple these with geospatial models (e.g., EPA’s EPI Suite) to simulate degradation half-lives in air/water/soil. Validate predictions against field data from regions with divergent climates .

Q. How do metabolite profiles of aluminium tri(naphthalene-1-sulphonate) differ across species, and what implications does this have for cross-species extrapolation in risk assessment?

- Methodological Answer: Use stable isotope tracing and high-resolution mass spectrometry (HRMS) to map metabolites in model organisms (e.g., rats, zebrafish). Compare cytochrome P450 isoform expression levels to explain interspecies metabolic differences. Adjust risk assessments using allometric scaling factors and species-specific pharmacokinetic models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NOAELs (No-Observed-Adverse-Effect Levels) for aluminium tri(naphthalene-1-sulphonate) across studies?

- Methodological Answer: Evaluate study design quality using ATSDR’s risk-of-bias tiers. Confounding factors (e.g., impurities in test substances or inconsistent dosing regimens) often explain variability. Recalculate NOAELs using benchmark dose (BMD) modeling, which accounts for dose-response curvature, and apply weight-of-evidence approaches to prioritize higher-tier studies .

Tables for Key Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.